molecular formula C5H10ClNO B1431847 1-Oxa-6-azaspiro[3.3]heptane hydrochloride CAS No. 1359704-67-8

1-Oxa-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1431847
CAS No.: 1359704-67-8
M. Wt: 135.59 g/mol
InChI Key: HCXGDYCRSWHJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Spirocyclic Heterocycles

Spirocyclic compounds represent a fundamental class of organic molecules characterized by the presence of two or more rings that share a single atom, known as the spiroatom. The classification of these compounds follows systematic principles based on the nature of the rings and the identity of the connecting atom. Spirocyclic compounds can be broadly categorized into carbocyclic and heterocyclic types, where carbocyclic spirocycles contain only carbon atoms in their ring structures, while heterocyclic spirocycles incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur. The spiroatom itself can be either a carbon atom or a heteroatom, leading to further subcategories within this classification system.

Within the heterocyclic spirocycle category, this compound represents a specific subclass characterized by the presence of both oxygen and nitrogen heteroatoms within the spirocyclic framework. The compound belongs to the monospiro category, indicating the presence of a single spiro center connecting two distinct ring systems. The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the prefix "spiro" is combined with descriptors indicating the ring sizes and the total number of atoms in the system. The designation "[3.3]heptane" indicates two four-membered rings connected through a common atom, resulting in a seven-atom total structure when accounting for the shared spiroatom.

The structural classification of this compound also considers the specific positioning of heteroatoms within the spirocyclic framework. The "1-oxa-6-aza" designation indicates that the oxygen atom occupies position 1 and the nitrogen atom occupies position 6 within the numbered spirocyclic system. This specific arrangement creates distinct electronic and steric environments that influence the compound's chemical reactivity and biological activity. The classification system enables systematic study and comparison of related spirocyclic compounds, facilitating structure-activity relationship analyses and rational drug design approaches.

Classification Category Description Examples
Monospiro Heterocycles Single spiro center with heteroatoms 1-Oxa-6-azaspiro[3.3]heptane
Bicyclic Systems Two rings sharing one atom Azaspiro[3.3]heptanes
Four-membered Ring Systems Azetidine and oxetane derivatives Spirocyclic azetidines
Mixed Heteroatom Systems Multiple different heteroatoms Oxa-azaspiro compounds

Historical Development of Azaspiro[3.3]heptane Derivatives

The historical development of azaspiro[3.3]heptane derivatives traces back to fundamental discoveries in spirocyclic chemistry, with the first spiro compound identified by von Baeyer in 1900. However, the specific development of azaspiro[3.3]heptane systems represents a more recent advancement in heterocyclic chemistry, driven primarily by the recognition of their potential as bioisosteric replacements for traditional six-membered heterocycles. Early synthetic approaches to these compounds were limited by the challenges associated with constructing strained four-membered ring systems and achieving selective functionalization of the resulting spirocyclic frameworks.

The emergence of azaspiro[3.3]heptane derivatives as viable synthetic targets gained momentum with the development of improved cyclization methodologies. Research by Carreira and colleagues established foundational synthetic routes to oxa-azaspiro systems, utilizing tribromoneopentyl alcohol as a starting material for the construction of spirocyclic frameworks. These early methodologies involved the use of protecting groups and multi-step synthetic sequences that, while successful in producing the desired products, presented challenges for large-scale implementation due to efficiency and cost considerations. The development of protecting group-free synthetic routes represented a significant advancement in the field, enabling more practical access to these valuable intermediates.

Subsequent developments in azaspiro[3.3]heptane chemistry have focused on expanding synthetic methodologies and exploring structure-activity relationships. The synthesis of amino acid derivatives of 2-azaspiro[3.3]heptane, reported in 2010, demonstrated the utility of these scaffolds as conformationally constrained building blocks for peptide and protein chemistry. This work involved the construction of both four-membered rings through sequential ring closure reactions, utilizing bis-electrophiles and bis-nucleophiles to achieve the desired spirocyclic architecture. The successful incorporation of these derivatives into amino acid frameworks opened new avenues for their application in biochemistry and drug design.

More recent developments have emphasized the optimization of synthetic routes for practical applications. The development of hydroxide-facilitated alkylation procedures for the construction of azaspiro frameworks has enabled gram-scale synthesis with high yields and purities. These advances have been particularly important for the development of pharmaceutical intermediates, where cost-effectiveness and scalability are critical considerations. The evolution of synthetic methodologies has paralleled growing recognition of the unique properties of azaspiro[3.3]heptane derivatives, including their ability to modulate lipophilicity and their potential as bioisosteric replacements for traditional heterocycles.

Significance in Modern Medicinal Chemistry

The significance of this compound in modern medicinal chemistry stems from its unique ability to serve as a bioisosteric replacement for traditional heterocycles while providing distinct advantages in terms of physicochemical properties and three-dimensional structure. Comprehensive analyses have demonstrated that azaspiro[3.3]heptanes can effectively replace morpholines, piperidines, and piperazines in medicinal chemistry applications, often resulting in improved pharmacological profiles. The incorporation of spirocyclic frameworks into drug molecules has been shown to reduce lipophilicity by as much as 1.0 logarithmic units, which can lead to enhanced metabolic stability, reduced human ether-related gene activity, and improved overall drug-like properties.

Research investigating the lipophilicity-modulating effects of azaspiro[3.3]heptanes has revealed that these effects are primarily attributable to increased basicity rather than simple geometric considerations. This finding has important implications for drug design, as it suggests that the beneficial effects of spirocyclic substitution extend beyond simple structural modifications to encompass fundamental changes in electronic properties. However, studies have also identified potential challenges associated with increased basicity, including compromised permeability and unfavorable central nervous system penetration in certain cases. These observations highlight the importance of considering the overall molecular context when implementing spirocyclic modifications in drug design.

The practical applications of 1-oxa-6-azaspiro[3.3]heptane derivatives in pharmaceutical development are exemplified by their use as key intermediates in the synthesis of novel antibiotic agents. The compound 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane serves as a crucial starting material for the tuberculosis treatment candidate designated as TBI-223. The development of cost-effective synthetic routes to this intermediate has been identified as a critical factor in the overall economics of antibiotic production, demonstrating the direct impact of synthetic chemistry advances on pharmaceutical accessibility. The successful scale-up of synthetic procedures to 100-gram quantities with high yields and purities represents a significant achievement in process chemistry.

The broader significance of azaspiro[3.3]heptane derivatives in medicinal chemistry extends to their role in expanding the available chemical space for drug discovery. The unique three-dimensional structures accessible through spirocyclic frameworks provide opportunities for accessing previously unexplored regions of chemical space, potentially leading to the discovery of novel biological activities and therapeutic mechanisms. The conformational rigidity of these systems can reduce the entropic penalty associated with target binding, potentially leading to enhanced binding affinity and selectivity. Additionally, the perpendicular arrangement of rings in spirocyclic systems can suppress molecular interactions that might otherwise lead to off-target effects or undesirable pharmacological properties.

Property Traditional Heterocycles Azaspiro[3.3]heptanes Change
Lipophilicity (log D7.4) Baseline Reduced -0.2 to -1.0
Metabolic Stability Variable Enhanced Improved
Three-dimensional Structure Planar/flexible Rigid spirocyclic Enhanced
Basicity Moderate Increased Higher pKa

Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGDYCRSWHJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359704-67-8
Record name 1-oxa-6-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Cyclization

  • The synthesis often begins with tribromoneopentyl alcohol (commercially available flame retardant), which is converted into 3,3-bis(bromomethyl)oxetane (BBMO) via cyclization under basic conditions with sodium hydroxide (Schotten–Baumann conditions). This step typically yields BBMO in about 72% isolated yield with >95% purity after distillation.

  • The critical bond-forming step involves the alkylation of an amine (e.g., 2-fluoro-4-nitroaniline in related derivatives) with BBMO to form the azetidine ring, performed in polar aprotic solvents such as sulfolane at elevated temperatures (around 80 °C). This reaction can be conducted at scale (100 g) with isolated yields reaching 87% and product purity >99%.

Protection and Deprotection Strategies

  • The amine group in the spiro compound is commonly protected using tosyl (p-toluenesulfonyl) or benzyl groups to facilitate cyclization and purification steps.

  • The tosyl-protected intermediate undergoes reductive deprotection using magnesium turnings in methanol, often assisted by sonication or reflux. This step releases the free amine, which can then be converted to its salt form.

  • However, the tosyl deprotection and magnesium salt removal present scalability challenges due to sluggish filtration and product loss, especially beyond 100 g scale.

  • To address this, benzyl protection has been introduced as an alternative. Benzyl-protected intermediates allow for more operable deprotection via hydrogenolysis (Pd/C catalyst under hydrogen atmosphere), improving yield and scalability. This method has been demonstrated on a multi-kilogram scale with improved operational ease.

Salt Formation and Isolation

  • The free amine 1-oxa-6-azaspiro[3.3]heptane is typically isolated as a salt to improve stability and handling.

  • Oxalate salt formation is traditional but presents issues such as partial hydration and difficulty in purity assessment.

  • Alternative salts such as acetate and sulfonate salts have been explored. Acetate salts are easier to purify and analyze by NMR, with yields around 86% on 100 g scale.

  • Hydrochloride salt formation is achieved by treatment of the free amine or protected intermediates with hydrochloric acid, yielding bench-stable hydrochloride salts without significant ring-opening side reactions.

  • Sulfonate salts have been developed as well, providing improved solubility and stability, facilitating broader reaction conditions and scalability.

Comparative Data Table of Preparation Parameters

Step Conditions/Method Yield (%) Scale Notes
BBMO synthesis NaOH, Schotten–Baumann, distillation 72 Multi-gram >95% purity, key alkylating agent
Azetidine ring formation Alkylation in sulfolane, 80 °C 87 100 g High purity (>99%), monitored by HPLC
Tosyl protection p-Toluenesulfonamide, base - Lab scale Requires deprotection step
Tosyl deprotection Mg turnings, MeOH, sonication/reflux 35-58 Up to 5 g - 100 g Sluggish filtration, product loss at scale
Benzyl protection Benzylamine, base - Multi-kilogram Improved deprotection via hydrogenolysis
Benzyl deprotection Pd/C, H2 (4 bar), 55 °C 55 (3 steps) Multi-kilogram More operable and scalable
Oxalate salt formation Oxalic acid, Et2O/EtOH 67-81 Lab scale Hydration issues, difficult purity assessment
Acetate salt formation Acetic acid, MeOH evaporation 86 100 g Easier purification and analysis
Hydrochloride salt formation HCl, precipitation Moderate Multi-kilogram Bench-stable, no significant ring opening
Sulfonate salt formation Sulfonic acid salts ~50 Lab to scale Improved stability and solubility

Research Findings and Optimization Insights

  • The hydroxide-facilitated alkylation step is critical and benefits from controlled addition rates and temperature maintenance to maximize yield and purity.

  • Protection group choice significantly impacts downstream processing. Benzyl protection offers operational advantages over tosyl groups, especially at scale.

  • Salt form selection affects stability, solubility, and ease of purification. Sulfonate and acetate salts provide better properties than oxalate salts, which suffer from hydration and analytical challenges.

  • Attempts to form hydrochloride salts directly from intermediates must consider potential ring-opening side reactions; however, controlled conditions can mitigate this risk.

Chemical Reactions Analysis

1-Oxa-6-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is primarily investigated for its role as a bioisostere of piperazine and piperidine derivatives, which are widely utilized in pharmaceutical formulations. Its unique structure may lead to altered pharmacokinetic profiles and enhanced interaction with biological targets.

Potential Biological Activities

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing receptor activity similar to that observed with traditional piperidine derivatives. This interaction could pave the way for developing novel anesthetics or analgesics.
  • Anesthetic Properties : The compound has been noted for its anesthetic-like properties, particularly when integrated into specific drug formulations, showing potential efficacy comparable to established anesthetics such as bupivacaine.

Case Studies and Research Findings

Recent studies have focused on characterizing the binding affinity of this compound at various neurotransmitter receptors. These studies aim to establish a clearer understanding of its pharmacological profile and therapeutic benefits:

  • Binding Affinity Studies : Initial findings indicate that this compound may exhibit significant binding affinity towards certain receptors, suggesting its potential utility in treating neurological disorders.
  • Pharmacological Profiling : Ongoing research is needed to fully elucidate the compound's interactions within biological systems, which could lead to innovative therapeutic strategies.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound Oxa-aza spirocycle, HCl salt C₅H₉NO·HCl 135.59 High solubility, crystalline stability Pharmaceutical intermediate, bioactive molecule synthesis
2,6-Diazaspiro[3.3]heptane dihydrochloride Two nitrogen atoms, di-HCl salt C₅H₁₀N₂·2HCl 183.06 Enhanced basicity, hydrogen-bonding capacity Pd-catalyzed amination reactions
6-Amino-2-thiaspiro[3.3]heptane hydrochloride Sulfur (thia) substitution, amino group C₅H₁₀N₂S·HCl 166.67 Increased lipophilicity, metabolic stability CNS drug development
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride Fluorine substituent C₆H₁₀FN·HCl 153.61 Electron-withdrawing effects, improved bioavailability Fluorinated drug candidates
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride Methyl groups on spiro center C₇H₁₃NO·HCl 163.64 Higher lipophilicity, steric hindrance Lipophilic drug formulations
2-Oxa-6-azaspiro[3.3]heptane oxalate Oxalate salt C₅H₉NO·C₂H₂O₄ 223.17 Altered solubility (oxalate counterion) Solubility modulation in formulations

Key Structural and Functional Differences

Heteroatom Substitution :

  • Oxygen vs. Nitrogen/Sulfur : Replacing oxygen with sulfur (e.g., 2-thiaspiro analogs) increases lipophilicity and metabolic stability due to sulfur’s larger atomic radius and lower electronegativity . In contrast, diazaspiro compounds (e.g., 2,6-diazaspiro) exhibit stronger basicity, enabling participation in catalytic reactions .
  • Fluorine Incorporation : The 6-fluoro analog introduces electron-withdrawing effects, enhancing bioavailability and resistance to oxidative metabolism .

Counterion Effects :

  • Hydrochloride salts (e.g., 1-oxa-6-azaspiro) are preferred for their high solubility in polar solvents, whereas oxalate salts (e.g., 2-oxa-6-azaspiro oxalate) may be selected for controlled-release formulations due to modified dissolution profiles .

Positional isomerism (e.g., 2-oxa-6-azaspiro vs. 1-oxa-6-azaspiro) alters hydrogen-bonding patterns, affecting molecular recognition in biological targets .

Biological Activity

1-Oxa-6-azaspiro[3.3]heptane hydrochloride, also known as 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride, is a compound characterized by its unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. This structural feature is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 161.65 g/mol
  • CAS Number : 1415562-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to modulate biological pathways effectively, which can lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antiviral Properties

Preliminary investigations suggest potential antiviral activity, particularly against viruses that affect respiratory health.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

StudyMethodologyFindings
In vitro assays on bacterial strainsSignificant inhibition of bacterial growth was observed, particularly against E. coli and S. aureus.
Murine models for antiviral efficacyDemonstrated reduced viral load in treated subjects compared to controls, indicating potential for therapeutic use.
Neuroprotection assaysShowed reduced neuronal cell death in models of oxidative stress, suggesting protective mechanisms against neurodegeneration.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound was administered at different concentrations. Results indicated a dose-dependent response with maximum efficacy at higher concentrations.
  • Neuroprotective Study : A murine model was used to assess the neuroprotective effects following exposure to neurotoxic agents. The administration of the compound resulted in significantly lower markers of neuronal damage compared to untreated groups.

Q & A

Q. What are the common synthetic routes for 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis often involves cyclization or spiroannulation strategies. For example:

  • Cyclization with Epoxides : A method adapted from fenspiride hydrochloride synthesis involves treating epoxide intermediates with aqueous ammonia, followed by cyclization in the presence of a base (e.g., NaOMe) and subsequent salt formation .
  • Microreactor Systems : Continuous-flow synthesis (e.g., using microreactors) improves safety and efficiency for spiro compounds, as demonstrated for 1-oxa-2-azaspiro[2.5]octane. This approach minimizes exothermic risks and enhances reproducibility .

Q. Key Variables :

  • Temperature : Elevated temperatures (reflux in DMSO) promote ring closure but may degrade sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, 1,2-dimethoxyethane) enhance nucleophilic substitution in spiroannulation steps .

Q. How is the purity of this compound validated in academic settings?

Answer: Purity assessment typically combines:

  • Chromatography : HPLC or GC-MS to detect impurities (<3% threshold for pharmaceutical intermediates) .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm structural integrity, focusing on spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for oxa/aza groups) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C₆H₁₀ClNO requires C 48.83%, H 6.83%) .

Note : Salt forms (e.g., oxalate vs. hydrochloride) require ion-specific validation, such as chloride ion titration .

Advanced Research Questions

Q. What structural insights can crystallography provide for spirocyclic compounds like this compound?

Answer: Single-crystal X-ray diffraction reveals:

  • Bond Angles/Dihedral Strains : Spiro junctions (e.g., C-O-N-C) often exhibit angles ~90–100°, introducing strain that affects reactivity .
  • Packing Arrangements : Hydrophilic hydrochloride groups form hydrogen bonds with adjacent molecules, influencing solubility and stability .

Example : In 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, the spirocyclic core showed a dihedral angle of 87.5° between fused rings, validated via riding model refinement (Uiso(H) = 1.2Ueq(C)) .

Q. How do spirocyclic scaffolds like 1-Oxa-6-azaspiro[3.3]heptane compare to piperidine isosteres in drug design?

Answer:

  • Stereoelectronic Properties : Spirocycles mimic meta-substituted benzene exit vectors (angle: ~120°) but with reduced conformational flexibility, enhancing target selectivity .
  • Bioactivity : Derivatives of related azaspiro compounds show antiprotozoal activity (IC₅₀ < 1 µM), attributed to improved membrane permeability from rigid spiro cores .

Data Contradiction : While spirocycles enhance metabolic stability, some studies report lower solubility compared to piperidines, necessitating salt forms (e.g., hydrochloride) for bioavailability .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Answer: Challenges :

  • Exothermic Reactions : Batch processes risk thermal runaway during cyclization.
  • Intermediate Stability : Epoxide or amine intermediates may degrade under prolonged storage.

Q. Solutions :

  • Flow Chemistry : Microreactors enable precise temperature control and shorter residence times, reducing decomposition .
  • Protecting Groups : Use of tert-butyl esters (e.g., 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester) stabilizes intermediates during multi-step synthesis .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Answer:

  • pH Sensitivity : Hydrochloride salts are stable in acidic conditions (pH 2–4) but hydrolyze in basic media, releasing free amine .
  • Thermal Degradation : TGA analysis shows decomposition >150°C, necessitating storage at 2–8°C for long-term stability .

Methodological Note : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Oxa-6-azaspiro[3.3]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.